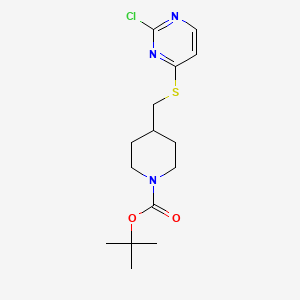
4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications
Preparation Methods
The synthesis of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with another substrate at the C2 position using 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The selective displacement of chloride at specific positions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its pharmacological properties.
Addition Reactions: These reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Common reagents used in these reactions include organic solvents, catalysts, and specific nucleophiles or electrophiles depending on the desired transformation. The major products formed from these reactions are typically intermediates that can be further modified to yield the final compound .
Scientific Research Applications
4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities.
Biological Research: The compound can be used to study various biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester include other pyrimidine derivatives such as:
- 2-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-(2-(Ethylamino)pyrimidin-4-yl)pyrrolidin-2-ones
These compounds share structural similarities but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C15H22ClN3O2S |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-5-11(6-9-19)10-22-12-4-7-17-13(16)18-12/h4,7,11H,5-6,8-10H2,1-3H3 |
InChI Key |
ACMSGZMMBXHNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


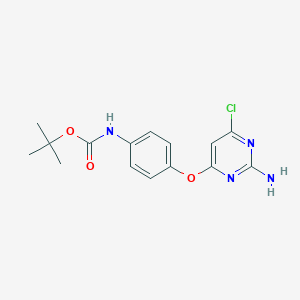
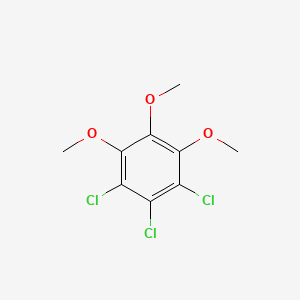
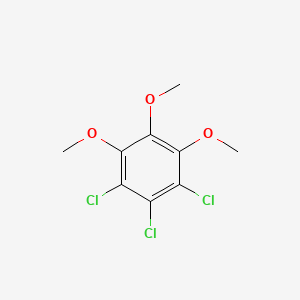
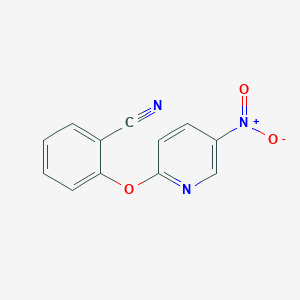
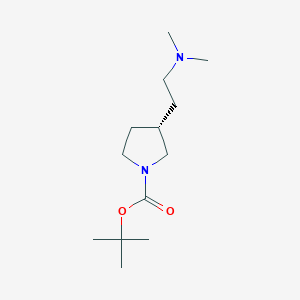
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
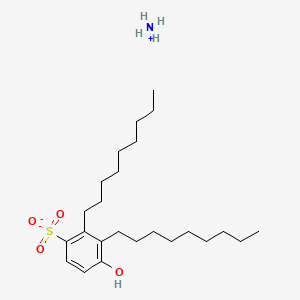

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
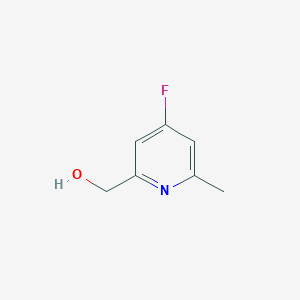
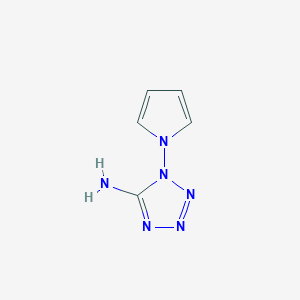
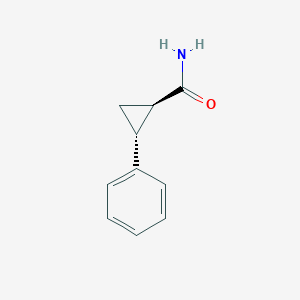

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
